molecular formula C10H11BrO2 B179108 Methyl 4-(2-bromoethyl)benzoate CAS No. 136333-97-6

Methyl 4-(2-bromoethyl)benzoate

Cat. No. B179108
M. Wt: 243.1 g/mol
InChI Key: HNNUQHJWFIPTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-bromoethyl)benzoate” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .


Physical And Chemical Properties Analysis

“Methyl 4-(2-bromoethyl)benzoate” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Key Intermediates

Methyl 4-(2-bromoethyl)benzoate is utilized in the synthesis of various compounds. Notably, it serves as an intermediate in the synthesis of liquid crystal compounds and other products with multiple biological activities. For instance, it's used in the creation of liquid crystal methyl [4-(nonyloxy) styryl] benzoate through a four-stage process involving bromination, esterification, condensation with triphenylphosphine, and finally reaction with 4-nonyloxybenzaldehyde (Wang, Liu, & Lin, 2007). Furthermore, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate, an important intermediate for the total synthesis of bisbibenzyls, underlines its significance in creating natural products with diverse biological activities (Lou Hong-xiang, 2012).

Crystallography and Molecular Structure Analysis

Research has also been focused on understanding the crystal structures of derivatives of methyl 4-(2-bromoethyl)benzoate. A study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, revealing intricate two-dimensional architectures formed by hydrogen bonds, Br⋯O interactions, and π–π interactions (Suchetan et al., 2016). Another study analyzed the crystal structure of methyl 2-(carbazol-9-yl)benzoate, highlighting its transformation under high pressure to a structure with fewer molecules in the crystallographic asymmetric unit, demonstrating the role of pressure in crystal engineering (Johnstone et al., 2010).

Liquid Crystal Research

Several studies have focused on the synthesis and analysis of methyl 4-(2-bromoethyl)benzoate derivatives for their liquid crystalline properties. A study synthesized a series of methyl 4-(4-alkoxystyryl)benzoates and investigated their liquid crystalline and fluorescence properties, highlighting their thermal stability and mesophase behavior (Muhammad et al., 2016). Another work explored Schiff base/ester liquid crystals with different lateral substituents, discussing their mesophase behavior and molecular structure through differential scanning calorimetry and polarized light microscopy (Ahmed et al., 2019).

Safety And Hazards

“Methyl 4-(2-bromoethyl)benzoate” is classified as a lachrymator . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

methyl 4-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUQHJWFIPTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442144
Record name Methyl 4-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-bromoethyl)benzoate

CAS RN

136333-97-6
Record name Methyl 4-(2-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 4-bromoethylbenzoic acid (997.9 mg) was dissolved in methanol (30 ml). After the addition of WSCI hydrochloride (1.2527 g) and HOBt (598.5 mg), the solution was stirred for 24 hours at 60° C. After the reaction, the solvent was removed by distillation. The residue was dissolved in chloroform, washed with 1 mol/l hydrochloric acid, 1 mol/l aqueous solution of sodium hydroxide, and saturated brine, and dried over anhydrous sodium sulfate. The solvent was removed by distillation and the residue was purified by silica gel column chromatography to obtain the title compound (829.5 mg) as a colorless solid.
Quantity
997.9 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2527 g
Type
reactant
Reaction Step Two
Name
Quantity
598.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2 M solution in hexane of trimethylsilyldiazomethane (0.072 mol, 36 mL) was added dropwise to a solution of 4-(bromoethyl)benzoic acid (15 g, 0.065 mol) in DCM (150 mL) and MeOH (36 mL). The resulting solution was stirred at RT for 2 h then was concentrated under reduced pressure to afford the title compound (15.8 g, 98%) as a pale yellow oil. 1H NMR (CDCl3) δ 3.2 (t, 2H), 3.6 (t, 2H), 3.9 (s, 3H), 7.3 (d, 2H), 8.0 (d, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

4-(2-Bromo-ethyl)-benzoic acid (1.00 g, 4.37 mmol) was dissolved in MeOH (10 mL) and cooled to 0° C. This was followed by dropwise addition of thionyl chloride (0.48 mL, 6.55 mmol). The mixture was refluxed for 2 h, followed by removal of all volatiles by rotary evaporation. The resulting oil was taken up in EtOAc (50 mL) and washed with water (50 mL). The EtOAc portion was separated, dried (Na2SO4) and concentrated to give the product (1.04 g, 98%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.00 (d, 2H, J=6.54 Hz), 7.29 (d, 2H, J=7.1 Hz), 3.92 (s, 3H), 3.59 (t, 2H, J=7.38 Hz), 3.23 (t, 2H, J=7.34 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

A solution of 4-(2-bromoethyl)benzoic acid (4.58 g, TCI) in a mixture of dichloromethane (50 ml) and methanol (50 ml) was added dropwise with a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (11.0 ml, ALD) over 10 minutes, and the mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and then the residue was purified by column chromatography (Flash, hexane:ethyl acetate=15:1) to obtain the title compound (Intermediate ia-01, 4.32 g).
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 9.16 g (40 mmol) of 4-(2-bromoethyl)benzoic acid in 100 mL of THF was combined with an ether solution containing excess diazomethane. The excess diazomethane was consumed by addition of glacial acetic acid and the resultant solution was concentrated, in vacuo. The residue obtained was partitioned between saturated NaHCO3 (150 mL) and ethyl acetate (150 ml). The layers were separated and the aqueous phase was extracted with ethyl acetate (70 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo, yielding the product as a yellow oil (9.65 g, 99% yield).
Quantity
9.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-bromoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-bromoethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-bromoethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-bromoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2-bromoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(2-bromoethyl)benzoate

Citations

For This Compound
8
Citations
J Yang, G Cheng, Q Xu, S Luan, S Wang, D Liu… - Bioorganic & Medicinal …, 2018 - Elsevier
In recent years, inhibition of HDAC6 became a promising therapeutic strategy for the treatment of cancer and HDAC6 inhibitors were considered to be potent anti-cancer agents. In this …
Number of citations: 17 www.sciencedirect.com
S Dorich, JH Cox, JD Burch, F Chagnon, B Chen… - Bioorganic & Medicinal …, 2020 - Elsevier
Novel prostaglandin E2 receptor 4 (EP 4 ) agonists featuring a pyridone core and an allylic alcohol ω-chain were discovered. These agonists were shown to be selective over EP 1 , EP …
Number of citations: 5 www.sciencedirect.com
G Dong, W Chen, X Wang, X Yang, T Xu… - Journal of Medicinal …, 2017 - ACS Publications
Cancer metabolism and epigenetics are among the most intensely pursued research areas in anticancer drug discovery. Here we report the first small molecules that simultaneously …
Number of citations: 88 pubs.acs.org
W Yan, L Ling, Y Wu, K Yang, R Liu… - Journal of Medicinal …, 2021 - ACS Publications
Adenosine is an immunosuppressive factor in the tumor microenvironment mainly through activation of the A 2A adenosine receptor (A 2A R), which is a mechanism hijacked by tumors …
Number of citations: 14 pubs.acs.org
D Mambwe, CM Korkor, A Mabhula… - Journal of medicinal …, 2022 - ACS Publications
Iterative medicinal chemistry optimization of an ester-containing astemizole (AST) analogue 1 with an associated metabolic instability liability led to the identification of a highly potent 3-…
Number of citations: 1 pubs.acs.org
G Wan, Z Feng, Q Zhang, X Li, K Ran… - Journal of Medicinal …, 2022 - ACS Publications
The activation of the STAT signal after incubation with the HDAC inhibitor represents a key mechanism causing resistance to HDAC inhibitors in some solid tumor cells, while the FGFR …
Number of citations: 3 pubs.acs.org
L Braconi, S Dei, M Contino, C Riganti… - European Journal of …, 2023 - Elsevier
New 2,5- and 1,5-disubstituted tetrazoles, and 2,5-disubstituted-1,3,4-oxadiazoles were synthesized as tariquidar and elacridar derivatives and studied as multidrug resistance (MDR) …
Number of citations: 3 www.sciencedirect.com
F Ye, Y Yang, W Wang, W Yuan - Chem Catalysis, 2023 - cell.com
Selective alkene dialkylation represents one of the most challenging transformations in alkene difunctionalization reactions. Here, we report an excellent chemo- and regioselective …
Number of citations: 2 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.